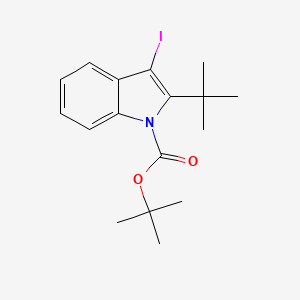
tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate: is a complex organic compound that features an indole core substituted with tert-butyl and iodine groups
Preparation Methods
The synthesis of tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the iodination of an indole derivative followed by the introduction of tert-butyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate involves its interaction with molecular targets through its indole core and substituent groups. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate include:
tert-Butyl 2-bromoacetate: Used as an intermediate in organic synthesis.
tert-Butyl isocyanide: Known for its reactivity and use in various chemical reactions.
tert-Butyl alcohol: The simplest tertiary alcohol with various industrial applications.
The uniqueness of this compound lies in its indole core and the combination of tert-butyl and iodine substituents, which provide distinct chemical and physical properties.
Properties
Molecular Formula |
C17H22INO2 |
|---|---|
Molecular Weight |
399.27 g/mol |
IUPAC Name |
tert-butyl 2-tert-butyl-3-iodoindole-1-carboxylate |
InChI |
InChI=1S/C17H22INO2/c1-16(2,3)14-13(18)11-9-7-8-10-12(11)19(14)15(20)21-17(4,5)6/h7-10H,1-6H3 |
InChI Key |
XZCLAYFWHRFWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


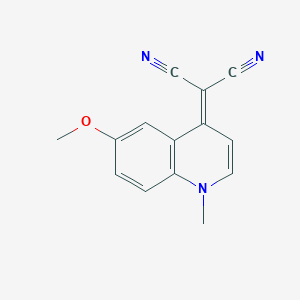
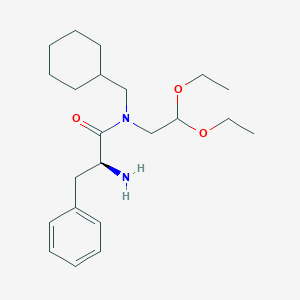
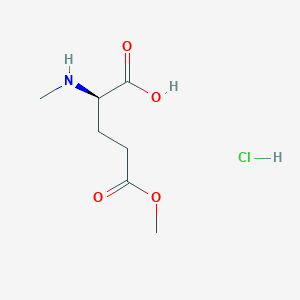
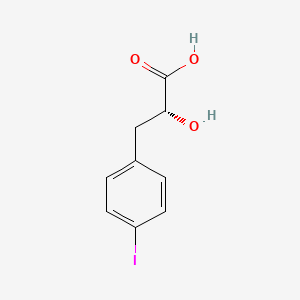
![6-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13136195.png)
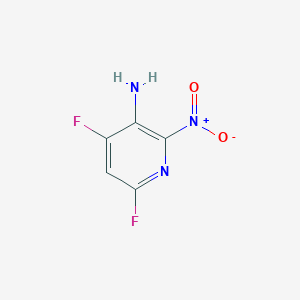

![[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-](/img/structure/B13136218.png)
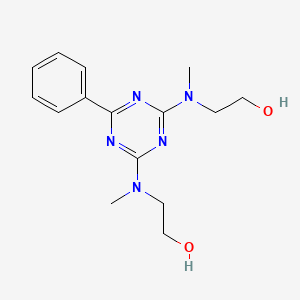
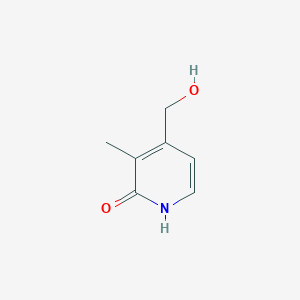
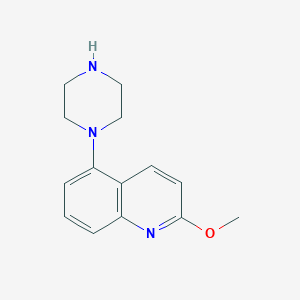
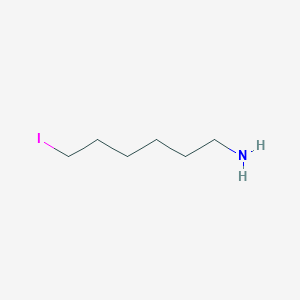
![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)

